molecular formula C13H21NO5 B8137367 1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate

Katalognummer: B8137367
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: BUQJBQBPROMKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate is a bicyclic carbamate derivative widely used as an intermediate in organic synthesis and pharmaceutical development. Its structure features a six-membered piperidine ring with a ketone group at the 6-position and two ester moieties: a tert-butyloxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 2-position. The Boc group serves as a protective moiety for amines, while the ethyl ester enhances solubility and reactivity in subsequent transformations. This compound is particularly valuable in asymmetric synthesis and the preparation of bioactive molecules due to its stereochemical flexibility and stability under various reaction conditions .

Eigenschaften

IUPAC Name

1-O-tert-butyl 2-O-ethyl 6-oxopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-7-6-8-10(15)14(9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQJBQBPROMKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Piperidine Ring

The piperidine core is typically constructed via cyclization of γ-aminobutyric acid (GABA) derivatives. A common precursor, ethyl 4-aminobutyrate, undergoes intramolecular cyclization under acidic conditions to form 6-oxopiperidine-2-carboxylate. This intermediate is subsequently functionalized with tert-butyl and ethyl ester groups.

Reaction Conditions:

  • Catalyst: Concentrated HCl or H₂SO₄

  • Temperature: 80–100°C

  • Solvent: Ethanol or toluene

  • Yield: 60–75%

The stereoelectronic effects of the ester groups influence the regioselectivity of the cyclization. For instance, bulky tert-butyl esters favor equatorial positioning, reducing steric hindrance during ring closure.

Esterification of 6-Oxopiperidine Intermediates

Sequential Esterification

Post-cyclization, the piperidine nitrogen and carboxyl group are selectively esterified. A two-step protocol is employed:

  • tert-Butylation: The nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.

  • Ethylation: The carboxyl group is esterified with ethyl chloroformate in the presence of triethylamine.

Optimization Data:

StepReagentSolventTime (h)Yield (%)
Boc ProtectionBoc₂O, DMAPDCM1285–90
Ethyl Ester FormationClCO₂Et, Et₃NTHF678–82

This method ensures high purity (>97%) and avoids side reactions such as over-esterification.

Castagnoli-Cushman Reaction for Diastereoselective Synthesis

Mechanism and Applications

The Castagnoli-Cushman reaction, involving cyclic anhydrides and imines, provides a stereocontrolled route to 6-oxopiperidine derivatives. For the target compound, glutaric anhydride reacts with tert-butylamine-derived imines in dimethylformamide (DMF) at 110–125°C.

Key Advantages:

  • Diastereoselectivity: Up to 3:1 dr (cis:trans).

  • Scalability: Reactions proceed efficiently at 2 mmol scale with minimal purification.

Representative Procedure:

  • Combine glutaric anhydride (1 eq) and N-(tert-butyl)imine (1 eq) in DMF.

  • Heat at 120°C for 5 hours.

  • Acidify with HCl, extract with acetonitrile, and recrystallize.

Yield: 65–70%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow technology to enhance reproducibility. A patented method involves:

  • Reactor Type: Tubular flow reactor

  • Residence Time: 30–60 minutes

  • Temperature: 100°C

  • Pressure: 10 bar

This system achieves 90% conversion with >95% purity, reducing waste compared to batch processes.

Comparative Analysis of Methodologies

Efficiency and Practicality

MethodYield (%)Purity (%)Scalability
Cyclization + Esterification70–7597Moderate
Castagnoli-Cushman65–7095High
Continuous Flow85–9095–97Industrial

The continuous flow method excels in scalability but requires specialized equipment. Conversely, the Castagnoli-Cushman approach offers superior stereochemical control for research applications.

Mechanistic Insights and Side Reactions

Competing Pathways

During esterification, competing N-acylation may occur if Boc protection is incomplete. This side reaction is mitigated by:

  • Stoichiometric Control: Using 1.2 eq of Boc₂O.

  • Catalyst Screening: DMAP outperforms pyridine in minimizing acylation .

Analyse Chemischer Reaktionen

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Pharmaceutical Intermediate
1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that lead to biologically active compounds. For instance, it is used in the synthesis of piperidine derivatives that exhibit therapeutic properties against various diseases.

2. Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its oxopiperidine structure is conducive to forming derivatives that can interact with biological targets effectively.

Case Studies

Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the use of this compound as a precursor for synthesizing novel piperidine derivatives. These derivatives showed promising activity against certain cancer cell lines, indicating potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Agents
Research has indicated that derivatives synthesized from this compound exhibit neuroprotective properties. In vitro studies showed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential application in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

Structurally analogous compounds differ in three primary aspects:

Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives.

Oxo Position : Location of the ketone group (3-, 4-, 5-, or 6-oxo).

Ester Substituents : Variations in alkyl groups (methyl, ethyl, benzyl) at the 1- and 2-positions.

Table 1: Structural Comparison of Selected Analogs
Compound Name CAS Number Ring Size Oxo Position Substituents (1-/2-) References
1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate Not explicitly provided Piperidine 6 tert-butyl / ethyl
1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate 81357-18-8 Piperidine 4 tert-butyl / methyl
1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate 251924-83-1 Pyrrolidine 5 tert-butyl / ethyl
(S)-1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate 11369276 (PubChem) Piperidine 4 tert-butyl / ethyl
1-Tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate 1245782-62-0 Piperidine 3 tert-butyl / ethyl

Physical and Chemical Properties

  • Solubility : Ethyl esters (e.g., 6-oxo and 5-oxo derivatives) generally exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl esters.
  • Stability : The Boc group enhances thermal stability, but 6-oxo piperidines may exhibit lower stability under strong acidic conditions compared to 4-oxo analogs due to steric strain .
  • Stereochemical Impact : Enantiomers like (S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 144978-12-1) show distinct reactivity in asymmetric catalysis, whereas racemic mixtures are less selective .

Biologische Aktivität

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate (CAS: 887111-35-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO5C_{13}H_{21}NO_5, with a molecular weight of approximately 271.31 g/mol. The compound features a piperidine ring with oxo and dicarboxylate functionalities, contributing to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl and ethyl groups.
  • Incorporation of oxo and dicarboxylate functionalities.

Specific reaction conditions such as temperature, solvent choice, and the use of catalysts are optimized to achieve high yields and purity .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
L12100.75Induces apoptosis via tubulin polymerization inhibition
CEM0.70Cell cycle arrest in G2/M phase
HeLa0.90Selective toxicity towards cancer cells

The compound exhibited selective cytotoxicity, showing minimal effects on normal human peripheral blood mononuclear cells (PBMC) with IC50 values exceeding 20 μM .

The mechanism by which this compound exerts its biological effects involves interaction with tubulin at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies further elucidated its binding affinity to tubulin, supporting its role as a potential therapeutic agent against cancer.

Case Studies

A notable study investigated the compound's effects on K562 leukemia cells, demonstrating that treatment led to a significant increase in apoptotic cell populations in a dose-dependent manner. Specifically:

  • At IC50 (0.75 μM), approximately 29.64% of cells underwent apoptosis.
  • At IC75 (1.00 μM), this increased to 46.68% .

These results suggest that the compound effectively induces apoptosis in cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate?

  • Methodological Answer : The synthesis involves sequential reactions, including deprotonation (using lithium diisopropylamide), alkylation, and catalytic hydrogenation. Key parameters to optimize include:

  • Temperature control : Maintain strict低温 conditions (-78°C to -71°C) during deprotonation to avoid side reactions .
  • Catalyst selection : Palladium acetate with tert-butyl XPhos ligand improves coupling efficiency in inert atmospheres .
  • Workup protocols : Use acid hydrolysis (HCl in dioxane) for intermediate purification .
    • Validation : Monitor reaction progress via TLC or HPLC to ensure intermediate stability and yield reproducibility.

Q. What analytical techniques are recommended for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of tert-butyl and ethyl ester groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to detect impurities (e.g., incomplete Boc protection) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves stereoisomers and oxidation byproducts .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at -20°C to prevent hydrolysis of the ester groups .
  • Handling : Use anhydrous solvents (e.g., THF, acetonitrile) during reactions to avoid unintended solvolysis .
  • Safety : Follow P210 guidelines (avoid heat, sparks) due to potential decomposition at elevated temperatures .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported yields for this compound’s synthesis?

  • Methodological Answer :

  • Factorial design : Apply a 2k^k factorial matrix to test variables like temperature (-78°C vs. -71°C) and reaction time (2–4 hours) .
  • Response surface methodology (RSM) : Optimize yield by modeling interactions between catalyst loading and solvent polarity .
  • Reproducibility checks : Cross-validate results across labs using standardized protocols (e.g., fixed equivalents of LDA) .

Q. How can computational methods predict regioselectivity in the tert-butyl/ethyl esterification of the piperidine ring?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to compare activation energies for tert-butyl vs. ethyl group addition at the 1- and 2-positions .
  • Transition state modeling : Identify steric hindrance effects from the tert-butyl group using molecular dynamics simulations .
  • Machine learning : Train models on existing dicarboxylate ester datasets to predict optimal reaction conditions .

Q. What strategies mitigate racemization during enantioselective synthesis of related piperidine derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce (2R,5S)-configured amines to stabilize intermediates via hydrogen bonding .
  • Low-temperature quenching : Rapidly cool reaction mixtures after deprotonation to preserve stereochemical integrity .
  • Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) for Pd-catalyzed coupling steps .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes in hydrolysis studies?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} ratios to validate proposed hydrolysis mechanisms (e.g., acid-catalyzed vs. nucleophilic pathways) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates not modeled computationally .
  • Error analysis : Quantify solvent polarity and proton activity deviations from idealized computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.